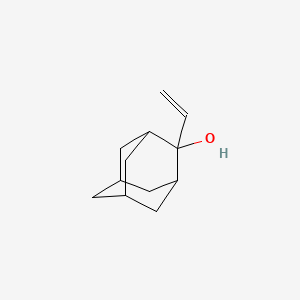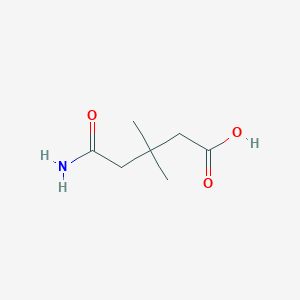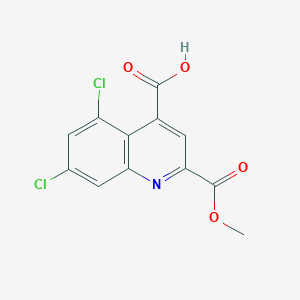![molecular formula C10H14O B8691531 1-(Bicyclo[2.2.1]hept-5-en-2-yl)propan-2-one](/img/structure/B8691531.png)
1-(Bicyclo[2.2.1]hept-5-en-2-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bicyclo[2.2.1]hept-5-en-2-yl)propan-2-one is an organic compound characterized by a norbornene ring structure attached to an acetone moiety. This compound is notable for its unique bicyclic structure, which imparts distinct chemical properties and reactivity. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bicyclo[2.2.1]hept-5-en-2-yl)propan-2-one typically involves the Diels-Alder reaction, where cyclopentadiene reacts with an appropriate dienophile to form the norbornene structure. The acetone moiety is then introduced through subsequent chemical modifications. Specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or crystallization. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Bicyclo[2.2.1]hept-5-en-2-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The norbornene ring can undergo substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Formation of norbornene-derived carboxylic acids.
Reduction: Production of norbornene-derived alcohols.
Substitution: Halogenated norbornene derivatives.
Scientific Research Applications
1-(Bicyclo[2.2.1]hept-5-en-2-yl)propan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(Bicyclo[2.2.1]hept-5-en-2-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The norbornene ring structure can participate in cycloaddition reactions, while the acetone moiety can undergo nucleophilic addition and substitution reactions. These interactions can modulate the compound’s reactivity and influence its effects in various chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
5-Norbornen-2-yl acetate: Shares the norbornene ring structure but differs in the functional group attached.
5-Norbornene-2-carboxylic acid: Contains a carboxylic acid group instead of an acetone moiety.
5-Vinyl-2-norbornene: Features a vinyl group attached to the norbornene ring.
Uniqueness
1-(Bicyclo[2.2.1]hept-5-en-2-yl)propan-2-one is unique due to its combination of the norbornene ring and acetone moiety, which imparts distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its utility in diverse research fields highlight its significance.
Properties
Molecular Formula |
C10H14O |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enyl)propan-2-one |
InChI |
InChI=1S/C10H14O/c1-7(11)4-10-6-8-2-3-9(10)5-8/h2-3,8-10H,4-6H2,1H3 |
InChI Key |
IVVSGCMAIALZMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1CC2CC1C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(2+);hydrate](/img/structure/B8691561.png)
